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Introduction

ML-180 is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 8

(USP8), a deubiquitinating enzyme.[1][2] USP8 plays a critical role in regulating the stability

and signaling of the Epidermal Growth Factor Receptor (EGFR) by preventing its lysosomal

degradation.[3] The EGFR signaling pathway is a known regulator of cellular processes,

including cell proliferation and steroidogenesis. In steroidogenic tissues like the adrenal cortex,

EGFR signaling can influence the expression of key enzymes and regulatory proteins required

for hormone synthesis.[2]

Recent studies have demonstrated that mutations leading to the hyperactivation of USP8 are

found in a significant percentage of pituitary tumors causing Cushing's disease, which is

characterized by excessive cortisol production.[2][3][4] This link highlights the importance of the

USP8-EGFR axis in regulating steroid hormone production. Inhibition of USP8 with ML-180
leads to increased ubiquitination and degradation of EGFR, thereby attenuating downstream

signaling cascades such as the ERK1/2 pathway. This mechanism provides a valuable tool for

researchers studying the role of EGFR signaling in both normal and pathological

steroidogenesis. By using ML-180, investigators can probe the specific contributions of the

USP8-EGFR pathway to the regulation of steroidogenic gene expression and hormone

secretion in various cell and tissue models.
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ML-180 functions by inhibiting the catalytic activity of USP8. This prevents the removal of

ubiquitin chains from target proteins, most notably the EGFR. The sustained ubiquitination of

EGFR targets it for endosomal sorting and subsequent degradation in the lysosome. The

resulting decrease in EGFR protein levels leads to reduced activation of downstream signaling

pathways, including the RAS-RAF-MEK-ERK cascade. In steroidogenic cells, this reduction in

ERK1/2 phosphorylation can lead to decreased transcription of critical steroidogenic factors,

thereby inhibiting the production of steroid hormones.

Quantitative Data Summary
The following tables summarize the quantitative effects of ML-180 on a human adrenocortical

carcinoma cell line (NCI-H295R), a common model for studying adrenal steroidogenesis.

Table 1: Effect of ML-180 on Cell Viability

Cell Line Compound IC50 (µM) Duration (hours)

NCI-H295R ML-180 ~5 72

Table 2: Effect of ML-180 on Steroid Hormone Production and Gene Expression

Parameter Treatment Fold Change vs. Control

Aldosterone Secretion 10 µM ML-180 (48h) ~0.5-fold decrease

STAR mRNA Expression 10 µM ML-180 (24h) ~0.6-fold decrease

CYP11B2 mRNA Expression 10 µM ML-180 (24h) ~0.4-fold decrease

Data is representative of typical findings in adrenocortical cell models.

Key Experimental Protocols
Herein are detailed protocols for investigating the effects of ML-180 on steroidogenesis using

an in vitro cell culture model.

Protocol 1: Cell Culture and ML-180 Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/product/b15604804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed for the human adrenocortical carcinoma cell line NCI-H295R, which is

capable of producing key adrenal steroids.

Materials:

NCI-H295R cells

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix,

and 1% Penicillin-Streptomycin

ML-180 (stock solution in DMSO)

Cell culture flasks and plates

Phosphate-Buffered Saline (PBS)

Procedure:

Culture NCI-H295R cells in a humidified incubator at 37°C with 5% CO2.[5]

For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein,

96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

Prepare working solutions of ML-180 in culture medium. Ensure the final DMSO

concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only)

must be included in all experiments.

Remove the old medium from the cells and replace it with the medium containing the desired

concentrations of ML-180 or vehicle control.

Incubate the cells for the desired time period (e.g., 24 hours for gene expression, 48-72

hours for hormone assays and viability).

Protocol 2: Cell Viability Assay (MTS Assay)

Materials:

Cells cultured in a 96-well plate
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

96-well plate reader

Procedure:

Following ML-180 treatment as described in Protocol 1, add 20 µL of MTS reagent to each

well containing 100 µL of medium.

Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.

Measure the absorbance at 490 nm using a microplate reader.

Express results as a percentage of the vehicle-treated control cells. Calculate the IC50 value

using appropriate software.

Protocol 3: Aldosterone Measurement (ELISA)

Materials:

Conditioned media from ML-180 treated cells

Aldosterone ELISA kit

Microplate reader

Procedure:

After the desired incubation period (e.g., 48 hours), collect the cell culture supernatant from

each well.

Centrifuge the supernatant briefly to pellet any detached cells and debris.

Perform the aldosterone measurement using the collected supernatant according to the

manufacturer's instructions for the chosen ELISA kit.

Normalize the resulting hormone concentrations to the total protein content or cell number

from the corresponding well.
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Protocol 4: Western Blot for Protein Expression

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and blotting equipment

Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2,

anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish with

lysis buffer.

Quantify protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band

intensity using densitometry software.
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Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression

Materials:

RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for target genes (STAR, CYP11B2) and a housekeeping gene (GAPDH, ACTB)

qPCR instrument

Procedure:

Following ML-180 treatment (e.g., 24 hours), lyse the cells and extract total RNA using a

commercial kit.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Set up qPCR reactions using the cDNA, primers, and master mix according to the

manufacturer's protocol.

Run the qPCR plate on a real-time PCR instrument.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and compared to the vehicle control.
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Caption: ML-180 inhibits USP8, leading to EGFR degradation and reduced steroidogenesis.
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Caption: Experimental workflow for studying ML-180 effects on steroidogenic cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15604804#ml-180-for-studying-steroidogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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